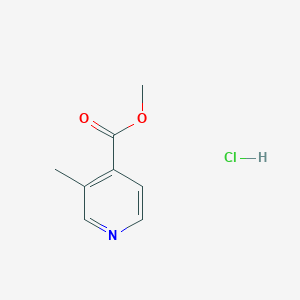

Methyl 3-methylisonicotinate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-methylpyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQLOTQGCMGJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173025-60-9 | |

| Record name | Methyl 3-methyl-4-pyridinecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 3-methylisonicotinate Hydrochloride

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the practical utility, synthesis, and reactivity of Methyl 3-methylisonicotinate hydrochloride .

Critical Scaffold for Kinase Inhibitor Development[1]

Executive Summary

Methyl 3-methylisonicotinate hydrochloride (CAS: 1173025-60-9) is a specialized pyridine derivative serving as a strategic building block in the synthesis of heterocycles.[1][2] Unlike generic pyridine esters, the C3-methyl substituent introduces critical steric and electronic properties that influence the binding affinity of downstream pharmaceutical targets, particularly in the development of HPK1 (Hematopoietic Progenitor Kinase 1) and SARM1 inhibitors. This guide details its physicochemical profile, validated synthetic protocols, and specific utility in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile

The hydrochloride salt form offers enhanced stability and water solubility compared to the free base, making it the preferred form for storage and solid-phase handling.[1]

| Property | Specification |

| Chemical Name | Methyl 3-methylpyridine-4-carboxylate hydrochloride |

| CAS Number (HCl Salt) | 1173025-60-9 |

| CAS Number (Free Base) | 116985-92-3 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Et₂O |

| Boiling Point (Free Base) | ~221.1°C @ 760 mmHg (Predicted) |

| Flash Point (Free Base) | ~87.5°C |

| pKa (Pyridine N) | ~5.2 (Est.[1][2][3] based on 3-picoline derivatives) |

Synthetic Routes & Manufacturing

Validated Synthesis Protocol (Fischer Esterification)

Rationale: While reaction with diazomethane is possible, it is not scalable due to safety.[1] The preferred industrial route utilizes acid-catalyzed esterification of 3-methylisonicotinic acid.[1]

Reagents:

-

Thionyl Chloride (SOCl₂) or Conc.[1] H₂SO₄ (Catalyst, 1.5–2.0 equiv)

Step-by-Step Methodology:

-

Activation: Chill anhydrous methanol (10 vol) to 0°C under N₂ atmosphere.

-

Acid Generation: Dropwise add Thionyl Chloride (SOCl₂) over 30 minutes. Note: This generates anhydrous HCl in situ, avoiding water introduction.

-

Addition: Add solid 3-Methylisonicotinic acid in portions.

-

Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[1]

-

Workup (Isolation of HCl Salt):

Synthesis Workflow Diagram

Figure 1: Acid-catalyzed synthesis pathway via in-situ generation of anhydrous HCl.[1]

Reactivity Profile & Medicinal Chemistry Applications

The 3-methyl group is not merely a bystander; it provides steric bulk that can twist the ester out of coplanarity or block metabolic hotspots on the pyridine ring.[1]

Key Reaction Pathways[1]

-

Nucleophilic Acyl Substitution (Ester Moiety):

-

Hydrazide Formation: Reaction with hydrazine hydrate yields 3-methylisonicotinohydrazide, a precursor for 1,3,4-oxadiazoles (common in antimicrobial research).

-

Amide Coupling: Direct aminolysis with primary amines to form amide-linked kinase inhibitors.[1]

-

-

Minisci Reaction (Radical Substitution):

-

The pyridine ring is electron-deficient, making it susceptible to radical nucleophilic substitution at the C2 or C6 positions, allowing for late-stage functionalization.

-

-

Reduction:

-

Reduction with LiAlH₄ or DIBAL-H yields (3-methylpyridin-4-yl)methanol , a key intermediate for ether-linked drugs.[1]

-

Case Study: HPK1 Inhibitor Synthesis

Recent patent literature (e.g., US Patent 11,142,525) highlights the use of Methyl 3-methylisonicotinate in the synthesis of Azalactam compounds targeting HPK1 , a kinase involved in T-cell receptor signaling.[1]

-

Mechanism: The ester undergoes oxidative decarboxylation or condensation sequences to build the bicyclic core required for ATP-pocket binding.[1]

-

Role of Methyl Group: The C3-methyl provides selectivity by clashing with the "gatekeeper" residues in off-target kinases, improving the specificity profile of the inhibitor.[1]

Drug Discovery Workflow

Figure 2: Divergent synthesis pathways utilizing the scaffold for kinase inhibitor development.

Handling, Stability & Safety

Stability[1][6]

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1]

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9).[1] Avoid prolonged exposure to aqueous base unless the free acid is desired.[1]

Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. The free base amine may have a distinct, unpleasant pyridine-like odor.[1]

References

-

Chemical Identity & Properties: Methyl 3-methylisonicotinate hydrochloride Product Monograph. BLD Pharm / AA Blocks.[1] (Accessed 2023).[1]

-

Kinase Inhibitor Application: Azalactam compounds as HPK1 inhibitors. US Patent 11,142,525 B2. (2021).[1] Describes the use of methyl 3-methylisonicotinate as a starting material in Example G-1.

-

Synthetic Methodology: Preparation of pyridine carboxylic acid esters. PrepChem / Organic Syntheses. (General protocol adaptation for isonicotinates).

-

SARM1 Inhibitors: Substituted pyridine derivatives as SARM1 inhibitors. US Patent 11,970,481 B1. (2024).[1] Cites the use of the scaffold in synthesis intermediates.[1][6]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1256804-52-0|Methyl 3-(chloromethyl)isonicotinate|BLD Pharm [bldpharm.com]

- 3. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 4. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of Methyl 3-methylisonicotinate HCl

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-methylisonicotinate HCl

Authored by: Senior Application Scientist

Introduction

Methyl 3-methylisonicotinate hydrochloride (CAS No. 1173025-60-9) is a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development.[1][2] As a derivative of isonicotinic acid, a core scaffold in numerous pharmaceuticals, this molecule presents a unique combination of a methylated pyridine ring and a methyl ester functionality. The presence of the methyl group at the 3-position is of particular note, as "magic methyl" effects are a well-documented strategy in drug design to modulate a compound's physicochemical properties, metabolic stability, and biological activity.[3] This technical guide provides a comprehensive overview of the known and predicted , alongside detailed experimental protocols for their determination.

Chemical Structure and Molecular Formula

The chemical structure of Methyl 3-methylisonicotinate HCl consists of a pyridine ring substituted with a methyl group at the 3-position and a methyl ester group at the 4-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Molecular Formula: C₈H₁₀ClNO₂[1][2][4]

Molecular Weight: 187.62 g/mol [1][4]

Physical Properties

The physical properties of a compound are critical in drug development, influencing its solubility, absorption, and formulation. While specific experimental data for Methyl 3-methylisonicotinate HCl is not widely published, we can infer its likely properties based on the well-characterized parent compound, methyl isonicotinate, and the known effects of 3-methylation and hydrochloride salt formation.

| Property | Reported/Predicted Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | Expected to be significantly higher than methyl isonicotinate (8-16 °C) and likely in the range of 140-180 °C. Pyridine hydrochloride has a melting point of 145-147 °C.[5][6][7] | Inferred |

| Boiling Point | Decomposes upon heating. The free base, methyl 3-methylisonicotinate, is expected to have a boiling point slightly higher than methyl isonicotinate (207-209 °C).[5] | Inferred |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) due to its ionic nature. Solubility in non-polar organic solvents is likely to be low. Methyl isonicotinate is slightly soluble in water and soluble in chloroform and ethyl acetate.[5][8] | Inferred |

| pKa | The pKa of the pyridinium ion is predicted to be slightly higher than that of methyl isonicotinate (pKa ~3.26) due to the electron-donating effect of the 3-methyl group.[5] | Inferred |

In-Depth Analysis of Physical Properties

The introduction of a methyl group at the 3-position of the pyridine ring is expected to have a modest impact on the boiling point and melting point of the free base due to a slight increase in molecular weight and van der Waals forces. However, the formation of the hydrochloride salt dramatically alters the physical properties. The ionic character of the salt leads to strong intermolecular forces, resulting in a significantly higher melting point and a greater affinity for polar solvents like water.

The pKa of the pyridinium ion is a critical parameter for understanding the compound's behavior in biological systems. The electron-donating nature of the methyl group at the 3-position increases the electron density on the pyridine nitrogen, making it a slightly stronger base. Consequently, its conjugate acid (the pyridinium ion) will be a slightly weaker acid, exhibiting a higher pKa compared to the unsubstituted methyl isonicotinate.

Chemical Properties and Reactivity

Methyl 3-methylisonicotinate HCl possesses several reactive sites that dictate its chemical behavior.

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 3-methylisonicotinic acid. It can also undergo transesterification in the presence of other alcohols.

-

Pyridine Ring: The pyridine ring is a relatively electron-deficient aromatic system. The nitrogen atom, being protonated in the hydrochloride salt, deactivates the ring towards electrophilic substitution. However, the free base can undergo reactions typical of pyridines.

-

3-Methyl Group: The methyl group can potentially be a site for oxidation or other functionalization under specific reaction conditions.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Methyl 3-methylisonicotinate HCl.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for structural elucidation. For Methyl 3-methylisonicotinate HCl in a solvent like DMSO-d₆, the following signals are predicted:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridinium N-H | ~13-15 | Broad singlet | 1H |

| Aromatic H (position 2) | ~8.8-9.0 | Singlet | 1H |

| Aromatic H (position 6) | ~8.6-8.8 | Doublet | 1H |

| Aromatic H (position 5) | ~7.8-8.0 | Doublet | 1H |

| Ester -OCH ₃ | ~3.9-4.1 | Singlet | 3H |

| Ring -CH ₃ | ~2.5-2.7 | Singlet | 3H |

Rationale: The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the pyridinium nitrogen. The protons on the pyridine ring will appear in the aromatic region, with the proton at position 2 being the most downfield due to its proximity to the protonated nitrogen and the ester group. The methyl protons of the ester will be a singlet around 3.9-4.1 ppm, while the methyl protons on the ring will appear further upfield as a singlet around 2.5-2.7 ppm.[9][10]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy provides information about the functional groups present in a molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyridinium) | 2500-3000 (broad) | Medium |

| C-H stretch (aromatic & aliphatic) | 2850-3100 | Medium-Strong |

| C=O stretch (ester) | ~1730-1750 | Strong |

| C=C and C=N stretch (aromatic ring) | ~1400-1650 | Medium-Strong |

Rationale: The broad absorption in the 2500-3000 cm⁻¹ region is characteristic of the N-H stretch in a pyridinium salt. The strong carbonyl (C=O) stretch of the ester is a key diagnostic peak. The C-H stretches and aromatic ring vibrations will also be present.[11][12]

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M+) of the free base: m/z = 151.06

-

Expected Mass of the Cation: m/z = 152.07 (corresponding to [C₈H₁₀NO₂]⁺)

Rationale: In a typical mass spectrometry experiment (e.g., ESI+), the molecule would be detected as the cation of the free base after the loss of HCl. The molecular ion of the free base (methyl 3-methylisonicotinate) would be observed at m/z 151.06.

Experimental Protocols

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. It is a key indicator of purity.

Methodology:

-

A small amount of finely powdered Methyl 3-methylisonicotinate HCl is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range over which the solid melts is recorded.

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

-

An excess amount of Methyl 3-methylisonicotinate HCl is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating the compound with a standard base and monitoring the pH change.

Methodology (Potentiometric Titration):

-

A known concentration of Methyl 3-methylisonicotinate HCl is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of Methyl 3-methylisonicotinate HCl.

Synthesis and Reactivity Diagram

A plausible synthesis route to Methyl 3-methylisonicotinate involves the esterification of 3-methylisonicotinic acid, followed by salt formation.

Caption: A potential synthetic route to Methyl 3-methylisonicotinate HCl.

Conclusion

Methyl 3-methylisonicotinate HCl is a valuable compound for drug discovery and development, offering a unique structural motif for lead optimization. This technical guide has provided a detailed overview of its physical and chemical properties, drawing upon data from related compounds and established chemical principles where direct experimental values are unavailable. The outlined experimental protocols provide a solid foundation for researchers to characterize this and similar molecules in their own laboratories. A thorough understanding of these fundamental properties is paramount for the rational design and successful development of new therapeutic agents.

References

-

AA Blocks. (n.d.). 1173025-60-9 | MFCD09910330 | Methyl 3-methylisonicotinate hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 3-Methylisonicotinate hydrochloride CAS NO.1173025-60-9. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-chloroisonicotinate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]

-

Tradeindia. (n.d.). Methyl Isonicotinate at Best Price in Pune, Maharashtra | Dcpl. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from [Link]

-

RSC Publishing. (2020, December 10). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

-

Reddit. (n.d.). H-NMR Help!. Retrieved from [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. Methyl 3-Methylisonicotinate hydrochloride, CasNo.1173025-60-9 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [Massive.lookchem.com]

- 3. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 3-methylisonicotinate hydrochloride | CAS:1173025-60-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. Methyl isonicotinate CAS#: 2459-09-8 [m.chemicalbook.com]

- 6. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 7. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 8. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 9. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Methodological & Application

Application Note: A Comprehensive Guide to the Analytical Characterization of Methyl 3-methylisonicotinate Hydrochloride

Introduction

Methyl 3-methylisonicotinate hydrochloride is a substituted pyridine derivative that holds potential as a key starting material or intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). As with any compound intended for pharmaceutical development, its structural integrity, purity, and solid-state properties must be rigorously established to ensure safety, efficacy, and batch-to-batch consistency. The hydrochloride salt form is often utilized to enhance solubility and stability, but it also introduces specific analytical considerations, such as the need to characterize the salt stoichiometry and its thermal behavior.

This application note provides a comprehensive, multi-technique framework for the analytical characterization of Methyl 3-methylisonicotinate hydrochloride. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust and self-validating. The guide is structured to follow a logical workflow, from initial structural confirmation to detailed purity and solid-state analysis, reflecting an integrated approach essential in modern drug development.

Physicochemical Properties and Structural Confirmation

A foundational step in characterization is the confirmation of the molecule's identity and basic physical properties. This involves a suite of spectroscopic techniques that, when used orthogonally, provide unambiguous structural elucidation.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they can directly analyze the protonated, pre-charged cation from solution, providing a clear molecular ion peak corresponding to the free base plus a proton.

Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of Methyl 3-methylisonicotinate hydrochloride in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

-

Data Acquisition: Scan over a mass range of m/z 50-500.

Expected Data & Interpretation: The molecular formula for the free base (Methyl 3-methylisonicotinate) is C₈H₉NO₂. Its monoisotopic mass is 151.0633 g/mol . In positive mode ESI-MS, the expected molecular ion will be the protonated free base, [M+H]⁺.

| Species | Expected m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | 152.0712 | The protonated molecular ion, confirming the mass of the free base. |

Causality: Using ESI in positive mode is the logical choice because the compound is a hydrochloride salt, meaning the pyridine nitrogen is already protonated in solution, making it amenable to gentle ionization and detection as a cation. High-resolution MS allows for the determination of the elemental composition, providing an extra layer of confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[1] For Methyl 3-methylisonicotinate hydrochloride, ¹H and ¹³C NMR will confirm the connectivity of atoms, the substitution pattern on the pyridine ring, and the presence of all functional groups.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and its residual water peak does not interfere with key aromatic signals. Deuterium oxide (D₂O) is an alternative but will cause the exchange and disappearance of the N-H proton signal.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay (d1): 2 seconds

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2 seconds

-

Expected Data & Interpretation: The protonation of the pyridine nitrogen significantly deshields the adjacent aromatic protons. The chemical shifts below are predictive and should be confirmed experimentally.

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | ||

| Assignment | Predicted δ (ppm), Multiplicity | Assignment | Predicted δ (ppm) |

| Pyridinium N-H | ~14-15, broad s | C=O | ~164 |

| H-6 | ~8.9, s | C-4 | ~148 |

| H-2 | ~8.8, d | C-2 | ~146 |

| H-5 | ~8.0, d | C-6 | ~145 |

| -OCH₃ | ~3.9, s | C-5 | ~128 |

| Ring -CH₃ | ~2.6, s | C-3 | ~125 |

| -OCH₃ | ~53 | ||

| Ring -CH₃ | ~18 |

Causality: The choice of DMSO-d₆ allows for the observation of the acidic N-H proton, which is direct evidence of the salt form. The predicted downfield shifts of the aromatic protons (H-2, H-6) are a direct consequence of the electron-withdrawing effect of the protonated nitrogen atom.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It serves as a rapid and reliable fingerprinting technique to confirm the presence of key functional groups.[2]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-2800 (broad) | N-H⁺ stretch | Pyridinium hydrochloride |

| ~1730 | C=O stretch | Ester |

| ~1610, 1500, 1450 | C=C, C=N ring stretches | Pyridine ring |

| ~1250 | C-O stretch | Ester |

Causality: The most diagnostic feature for the hydrochloride salt is the very broad and strong absorption band in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a pyridinium salt.[4] This, combined with the sharp, strong ester carbonyl (C=O) peak, provides compelling evidence for the compound's identity.[5]

Purity Assessment and Assay

Confirming the purity of an API is a critical regulatory requirement. Chromatographic methods are the gold standard for separating and quantifying the main component from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase. For a basic compound like Methyl 3-methylisonicotinate, controlling the pH of the mobile phase is essential to ensure a consistent ionization state and achieve sharp, symmetrical peaks.[6][7]

Protocol: Reverse-Phase HPLC with UV Detection

-

Sample Preparation:

-

Stock Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile/water.

-

Working Solution (for purity): Dilute the stock solution 1:100 with the same diluent to obtain a ~0.01 mg/mL solution.

-

-

Instrumentation: An HPLC or UPLC system with a UV/DAD detector.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 265 nm (or as determined by UV spectrum)

-

Injection Volume: 2 µL

-

Method Validation: The described method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove it is suitable for its intended purpose.[8][9]

| Validation Parameter | Purpose |

| Specificity | Ensure the peak for the main component is free from interference from impurities or degradants. |

| Linearity | Confirm a proportional relationship between detector response and concentration over a defined range. |

| Accuracy | Determine the closeness of the measured value to the true value (recovery). |

| Precision | Assess the method's repeatability and intermediate precision (%RSD). |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. |

| Robustness | Evaluate the method's performance under small, deliberate variations in parameters (e.g., pH, flow rate). |

Causality: The use of a formic acid buffer system (pH ~2.7) ensures that the pyridine nitrogen is fully and consistently protonated, preventing peak tailing and providing robust chromatography.[6] A gradient method is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted and detected.

Residual Solvent Analysis by Gas Chromatography (GC)

Principle: The synthesis of hydrochloride salts often involves the use of organic solvents, which must be controlled in the final API according to ICH Q3C guidelines. Headspace Gas Chromatography (HS-GC) is the preferred method for this analysis, as it avoids injecting the non-volatile API onto the GC column.[10][11]

Protocol: Headspace GC with Flame Ionization Detection (FID)

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMA). Crimp the vial securely.

-

Instrumentation: A GC system with a headspace autosampler and an FID detector.

-

GC Conditions:

-

Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

-

Injector Temperature: 250 °C

-

Detector Temperature: 260 °C

-

-

Headspace Parameters:

-

Oven Temperature: 80 °C

-

Loop Temperature: 90 °C

-

Transfer Line Temperature: 100 °C

-

Equilibration Time: 15 min

-

Causality: The choice of a 624-type column is standard for residual solvent analysis due to its specific selectivity for common organic solvents. The FID detector provides excellent sensitivity for hydrocarbons. This method ensures that volatile impurities are quantified without interference from the non-volatile API salt.[11]

Solid-State Characterization

The physical form of an API can significantly impact its stability, dissolution rate, and bioavailability. For a crystalline hydrochloride salt, it is important to characterize its thermal properties and crystal form.

Thermal Analysis (DSC/TGA)

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, detecting desolvation or decomposition.[12]

Protocol: DSC and TGA

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

-

Instrumentation: A calibrated DSC and TGA instrument.

-

Conditions:

-

Temperature Program: Ramp from 25 °C to 300 °C at 10 °C/min.

-

Atmosphere: Dry Nitrogen at a flow rate of 50 mL/min.

-

Expected Data & Interpretation:

-

TGA: A stable hydrochloride salt should show no significant mass loss until the onset of decomposition at a high temperature. Mass loss at lower temperatures (<120 °C) could indicate the presence of residual solvent or water (i.e., a hydrate form).

-

DSC: The thermogram should show a single, sharp endotherm corresponding to the melting point of the crystalline salt. The absence of events before the melt suggests a stable, anhydrous form.

Causality: Running TGA and DSC provides complementary information. TGA clarifies whether a thermal event seen in DSC is associated with a mass loss (like desolvation) or is a true solid-state transition (like a melt or polymorphic conversion).[12] This is essential for understanding the material's stability and form.

Comprehensive Characterization Workflow

A robust characterization relies on an integrated workflow where results from multiple techniques are used to build a complete profile of the compound.

Caption: Logical workflow for the complete characterization of an API salt.

Conclusion

The analytical characterization of Methyl 3-methylisonicotinate hydrochloride requires a well-designed, multi-faceted approach. The protocols and rationale outlined in this application note provide a robust framework for confirming the identity, purity, and solid-state properties of this compound. By integrating data from spectroscopic (MS, NMR, FTIR), chromatographic (HPLC, GC), and thermal (DSC, TGA) techniques, researchers and drug development professionals can build a comprehensive data package that ensures material quality and satisfies regulatory expectations. Adherence to validation principles, particularly those outlined in ICH guidelines, is paramount to demonstrating that the analytical procedures are reliable and fit for their intended purpose.

References

-

SIELC Technologies. (n.d.). Separation of Methyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link][6]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link][13]

-

Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles. Retrieved from [Link][14]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link][2]

-

MDPI. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link][7]

-

National Institutes of Health (NIH). (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link][12]

-

Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link][15]

-

Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link][10]

-

U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][8][9]

-

Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link][16]

-

Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society. Retrieved from [Link][17]

-

Anais da Academia Brasileira de Ciências. (2018). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link][5]

-

SciSpace. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link][11]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link][3]

-

Journal of Physical Chemistry A. (2014). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link][4]

-

National Institutes of Health (NIH). (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Retrieved from [Link][18]

Sources

- 1. rroij.com [rroij.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. shd-pub.org.rs [shd-pub.org.rs]

- 6. Separation of Methyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 17. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1H NMR Analysis of Methyl 3-methylisonicotinate hydrochloride

Introduction & Scope

Methyl 3-methylisonicotinate hydrochloride (CAS: 1173025-60-9) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and antitubercular drugs. As a pyridine derivative, its NMR profile is highly sensitive to pH and protonation states.

This guide provides a definitive protocol for the structural validation of this compound using 1H NMR spectroscopy. It addresses specific challenges such as the hygroscopic nature of hydrochloride salts, the impact of solvent choice on chemical shifts, and the differentiation between the free base and the salt form.

Key Analytical Challenges

-

Protonation Shifts: The HCl salt form significantly deshields

-protons (positions 2 and 6) compared to the free base. -

Solubility: The salt form is sparingly soluble in non-polar solvents like

, necessitating the use of polar aprotic solvents like DMSO- -

Labile Protons: The pyridinium proton (

) is exchangeable and often broad, requiring dry solvents for observation.

Structural Logic & Prediction

Before analysis, we must establish the expected magnetic environment for each proton.

Chemical Structure & Numbering

The numbering convention used in this guide assigns the Pyridine Nitrogen as position 1.

Figure 1: Connectivity map of Methyl 3-methylisonicotinate HCl. The Nitrogen (N1) is protonated in the salt form.

Theoretical Shift Analysis

| Position | Proton Type | Multiplicity | Expected Shift (DMSO- | Mechanistic Cause |

| NH+ | Pyridinium | Broad Singlet | 10.0 - 14.0 ppm | Highly deshielded acidic proton; visible only in dry DMSO. |

| H2 | Aromatic | Singlet (s) | 8.8 - 9.2 ppm | |

| H6 | Aromatic | Doublet (d) | 8.6 - 8.9 ppm | |

| H5 | Aromatic | Doublet (d) | 7.8 - 8.1 ppm | |

| OCH3 | Ester Methyl | Singlet (s) | 3.9 - 4.0 ppm | Electron-withdrawing ester group deshields methyl. |

| Ar-CH3 | Aryl Methyl | Singlet (s) | 2.3 - 2.6 ppm | Attached to aromatic ring; slight deshielding. |

Experimental Protocol

Materials

-

Analyte: Methyl 3-methylisonicotinate hydrochloride (>95% purity recommended).

-

Solvent: DMSO-

(99.9% D) with 0.03% TMS (Tetramethylsilane) v/v.-

Note:

can be used for solubility, but the

-

-

Tubes: 5mm High-Precision NMR tubes (Wilmad 507-PP or equivalent).

Sample Preparation Workflow

The hydrochloride salt is hygroscopic. Moisture uptake will result in a large water peak (~3.33 ppm in DMSO) that can obscure integration.

Figure 2: Sample preparation workflow emphasizing moisture control.

Instrument Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

-

Temperature: 298 K (25°C).

-

Spectral Width: 14 ppm (-2 to 12 ppm).

-

Relaxation Delay (D1):

sec (Increase to 5.0 sec for quantitative integration). -

Number of Scans (NS): 16 (sufficient for >5mg sample).

Spectral Interpretation & Validation

The "Fingerprint" Region (Aromatic)

The aromatic region (7.5 - 9.5 ppm) confirms the substitution pattern.

-

H2 (Singlet): The presence of a singlet at the most downfield position is the primary indicator of the 3-methyl substitution . If this were unsubstituted methyl isonicotinate, H2 and H6 would be chemically equivalent (AA'XX' system) or appear as doublets. The 3-methyl group blocks the coupling to H2.

-

H5/H6 (Doublets): You should observe an AB-like system or two distinct doublets. H6 is further downfield than H5. The coupling constant (

) should be approximately 5.0 - 6.0 Hz , characteristic of ortho-coupling in pyridines.

The Aliphatic Region

-

Ester Methyl (~3.9 ppm): A sharp singlet integrating to 3 protons.

-

Ring Methyl (~2.4 ppm): A sharp singlet integrating to 3 protons.

-

Caution: This peak often falls near the residual DMSO solvent peak (2.50 ppm). Ensure high field homogeneity (shimming) to resolve it clearly.

-

Validation Checklist (QC)

Use this table to validate your spectrum against the expected standard.

| Feature | Criteria | Pass/Fail |

| Integration | Ratio of Aromatic H : Ester Me : Ring Me | [ ] |

| Solvent Peak | DMSO quintet at 2.50 ppm | [ ] |

| Water Peak | Broad singlet at ~3.33 ppm (variable) | [ ] |

| H2 Splitting | Must be a Singlet (or broad s). If Doublet, check for wrong isomer. | [ ] |

| Salt Confirmation | H2/H6 shifts >8.5 ppm. If <8.5 ppm, suspect free base. | [ ] |

Troubleshooting Common Issues

Issue 1: Missing NH+ Peak

-

Cause: Chemical exchange with water in the solvent.

-

Solution: The NH+ proton is acidic. If the DMSO is "wet" (distinct water peak >3.3 ppm), the NH proton exchanges rapidly and broadens into the baseline. This does not indicate a failed synthesis, but drying the sample and using fresh ampule DMSO-

can restore the peak.

Issue 2: Peak Overlap at 2.5 ppm

-

Cause: The 3-Methyl group (~2.4 - 2.6 ppm) is dangerously close to the DMSO residual solvent peak (2.50 ppm).

-

Solution:

-

Temperature Shift: Run the experiment at 310 K. The solvent peak shifts slightly, potentially revealing the methyl singlet.

-

Solvent Swap: Use Methanol-

(Methyl peak ~2.5 ppm, but solvent is 3.31/4.87 ppm) or

-

Issue 3: Chemical Shift Drift

-

Cause: Concentration effects.

-

Explanation: Pyridinium salts can form dimers or aggregates at high concentrations, shifting peaks. Keep concentration consistent (~10-15 mM) for reproducible shifts.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. Link

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine base shifts). Link

Sources

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Methyl 3-methylisonicotinate hydrochloride

Abstract

This application note presents a detailed, validated, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methyl 3-methylisonicotinate hydrochloride. This compound is a key pyridine-based building block in pharmaceutical and agrochemical synthesis. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology leverages reversed-phase chromatography coupled with electrospray ionization in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accuracy. The scientific rationale behind each step is thoroughly explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Scientific Rationale

Methyl 3-methylisonicotinate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As an intermediate, its purity and accurate quantification in various matrices are critical for ensuring the quality and efficacy of final products. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable analytical tool in modern drug development, offering unparalleled sensitivity and selectivity.[1]

The challenge in analyzing polar, nitrogen-containing heterocycles like pyridine derivatives lies in achieving adequate retention and good peak shape on conventional reversed-phase columns.[2][3] Such compounds can exhibit poor interaction with hydrophobic stationary phases, leading to early elution and potential matrix interference. This protocol overcomes this challenge by employing an acidic mobile phase modifier. The addition of formic acid ensures that the pyridine nitrogen remains protonated, enhancing its polarity and promoting better interaction with the stationary phase, thereby improving chromatographic performance. The use of tandem mass spectrometry (MS/MS) in MRM mode provides a secondary dimension of selectivity, virtually eliminating false positives by monitoring a specific precursor-to-product ion transition, which is essential for accurate quantification in complex sample matrices.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to robust method development.

| Property | Value | Source |

| Chemical Name | Methyl 3-methylisonicotinate hydrochloride | [4] |

| CAS Number | 1173025-60-9 | [4][5] |

| Molecular Formula | C₈H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 187.62 g/mol | [4] |

| Free Base MW | 151.16 g/mol | [6] |

| Structure (SMILES) | O=C(OC)C1=CC=NC=C1C.[H]Cl | [4] |

| Predicted pKa | 5.27 ± 0.10 (for the related compound Methyl isonicotinate) | [7] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | [8][9] |

Experimental Workflow

The overall analytical process is streamlined for efficiency and reproducibility. The workflow diagram below illustrates the key stages from sample handling to final data interpretation.

Caption: Experimental workflow for the LC-MS/MS analysis of Methyl 3-methylisonicotinate hydrochloride.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Reference Standard: Methyl 3-methylisonicotinate hydrochloride (Purity ≥98%)[5]

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

-

Mobile Phase Additive: Formic Acid (LC-MS grade, ≥99%).

-

Vials: 2 mL amber glass autosampler vials with PTFE septa.

Instrumentation

This method was developed on a standard tandem quadrupole mass spectrometer system. The parameters provided should be adaptable to similar systems from various manufacturers.

| Component | Specification |

| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a binary pump and degasser. |

| Autosampler | Capable of injecting 1-10 µL, with temperature control set to 10°C. |

| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer. |

| Ion Source | Electrospray Ionization (ESI) source. |

| Data System | Manufacturer-specific software for instrument control, data acquisition, and processing. |

Detailed Protocols

Preparation of Stock Solutions and Standards

Rationale: Accurate preparation of calibration standards is the foundation of quantitative analysis.[10][11] Using a diluent similar to the initial mobile phase composition (e.g., 10% Methanol in water) ensures peak shape integrity for early-eluting compounds.

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 3-methylisonicotinate hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 Methanol:Water. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with 10:90 Methanol:Water.

-

Calibration Curve Standards: Perform serial dilutions from the Working Stock Solution to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL. A typical calibration series might include 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Dilute with 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

Sample Preparation

Rationale: The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system. For many samples where the analyte is already in a relatively clean matrix, a simple "dilute-and-shoot" approach is fastest and most effective.

-

Accurately weigh the sample material containing Methyl 3-methylisonicotinate hydrochloride.

-

Dissolve the sample in a known volume of 50:50 Methanol:Water to achieve a target concentration within the calibration range.

-

Vortex and sonicate as needed to ensure complete dissolution.

-

If necessary, centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant and perform a final dilution into the mobile phase A (95:5 Water:Acetonitrile with 0.1% Formic Acid) before transferring to an autosampler vial.

LC-MS/MS Method Parameters

Rationale: The chosen parameters are designed for optimal separation and detection. A C18 column provides general-purpose reversed-phase retention. The gradient elution allows for the timely elution of the polar analyte while also cleaning the column of more hydrophobic contaminants. Positive ESI mode is selected due to the basicity of the pyridine nitrogen, which readily accepts a proton.[12]

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

| Column | Hypersil GOLD C18 or equivalent (50 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 152.2 |

| Product Ion (Q3 - Quantifier) | m/z 93.1 |

| Product Ion (Q3 - Qualifier) | m/z 121.1 |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimized for the specific instrument (typically 15-25 eV) |

| Ion Spray Voltage | +4500 V |

| Source Temperature | 500°C |

Note: The precursor ion at m/z 152.2 corresponds to the protonated free base ([C₈H₉NO₂ + H]⁺). The product ions correspond to the fragmentation of the molecule, likely representing the pyridinium core (m/z 93.1) and loss of the methoxy group (m/z 121.1).

Data Analysis and System Suitability

-

Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the quantifier transition (m/z 152.2 -> 93.1) against the concentration of the calibration standards. A weighting of 1/x or 1/x² is often required for heteroscedastic data. The correlation coefficient (r²) should be >0.99.

-

Quantification: Determine the concentration of Methyl 3-methylisonicotinate hydrochloride in the samples by interpolating their peak areas from the calibration curve.

-

System Suitability: Before running the sample batch, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) of the peak area and retention time should be <15%.

-

Qualifier Ion Ratio: The ratio of the qualifier transition to the quantifier transition should be monitored and be within ±30% of the average ratio observed in the calibration standards. This confirms the identity of the analyte in the sample.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of Methyl 3-methylisonicotinate hydrochloride. The protocol is designed to be both sensitive and selective, addressing the common chromatographic challenges associated with polar pyridine compounds. By detailing the scientific rationale behind the experimental choices, this guide serves as a practical tool for immediate implementation and a foundation for further method adaptation in pharmaceutical and chemical analysis laboratories.

References

-

Methyl Isonicotinate at Best Price in Pune, Maharashtra | Dcpl. Tradeindia. Available at: [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

-

Methyl nicotinate. Wikipedia. Available at: [Link]

-

Methyl 3-methylisonicotinate hydrochloride. AA Blocks. Available at: [Link]

-

Methyl isonicotinate. PubChem, National Institutes of Health. Available at: [Link]

-

Methyl 3-chloroisonicotinate. MySkinRecipes. Available at: [Link]

-

Methyl isonicotinate. Wikipedia. Available at: [Link]

-

Methyl 3-Methylisonicotinate hydrochloride CAS NO.1173025-60-9. LookChem. Available at: [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC, National Institutes of Health. Available at: [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. ResearchGate. Available at: [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC, National Institutes of Health. Available at: [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]

-

Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

-

Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]

-

Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. helixchrom.com [helixchrom.com]

- 4. aablocks.com [aablocks.com]

- 5. Methyl 3-Methylisonicotinate hydrochloride, CasNo.1173025-60-9 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [Massive.lookchem.com]

- 6. 116985-92-3|Methyl 3-methylisonicotinate|BLD Pharm [bldpharm.com]

- 7. METHYL ISONICOTINATE | 29800-89-3 [chemicalbook.com]

- 8. Methyl Isonicotinate at Best Price in Pune, Maharashtra | Dcpl. [tradeindia.com]

- 9. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

application in the synthesis of novel fungicides

Application Note: Strategic Synthesis of Next-Generation SDHI Fungicides via Fluorine Incorporation & Scaffold Hopping

Executive Summary

Objective: To provide a validated, high-fidelity workflow for the rational design and synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Focus: This guide targets the Pyrazole-4-Carboxamide class (e.g., Fluxapyroxad, Benzovindiflupyr), addressing the critical industry need to overcome resistance in pathogens like Botrytis cinerea and Septoria tritici. Core Technologies:

-

Scaffold Hopping: Bioisosteric replacement of the aniline moiety with heteroaromatic systems (thiazoles/pyridines) to alter metabolic liabilities.

-

Late-Stage Functionalization (LSF): Radical-mediated C-H activation to install fluorinated motifs, enhancing lipophilicity and metabolic stability without de novo synthesis.

Strategic Design & SAR Logic

The efficacy of SDHIs relies on their ability to bind to the ubiquinone-binding pocket (Site II) of the mitochondrial Complex II. The pharmacophore consists of two essential domains linked by an amide bond: the Toxophore (Acid moiety) and the Hydrophobe (Amine moiety).

Design Directive:

-

The Toxophore: Maintain the difluoromethyl-pyrazole core. It provides the critical hydrogen bond to the serine residue (e.g., Ser225 in S. tritici) and hydrophobic interaction with the tryptophan residue.

-

The Linker: A rigid amide bond is non-negotiable for correct orientation.

-

The Hydrophobe (Variable Region): This is the primary site for Scaffold Hopping . Replacing the standard phenyl ring with a Thiazole or Pyridine ring can evade existing resistance mechanisms (e.g., H272Y/R mutations).

Visualization: SDHI Pharmacophore & Design Logic

Figure 1: Pharmacophore model of Pyrazole-Carboxamide SDHIs illustrating key binding interactions and zones for structural optimization.

Experimental Protocols

Protocol A: Modular Synthesis of the Pyrazole-Thiazole Scaffold

This protocol utilizes a convergent synthesis strategy. The key innovation here is the use of a fluorinated building block early in the pyrazole synthesis, followed by a robust amide coupling to a novel thiazole amine.

Reagents:

-

Core: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (Commercial or synthesized via Claisen condensation).

-

Amine Partner: 2-(4-chlorophenyl)-4-methylthiazol-5-amine (Scaffold Hop target).

-

Coupling Agents: T3P (Propylphosphonic anhydride) or HATU.

Step-by-Step Methodology:

-

Hydrolysis of the Pyrazole Ester:

-

Dissolve ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (10 mmol) in THF/Water (3:1, 40 mL).

-

Add LiOH·H₂O (15 mmol) and stir at RT for 4 hours (Monitor via TLC, Hex:EtOAc 1:1).

-

Acidify with 1M HCl to pH 2. Filter the white precipitate, wash with cold water, and dry in vacuo to yield the Carboxylic Acid Intermediate .

-

Checkpoint: Purity should be >95% by ¹H-NMR (look for disappearance of ethyl quartet/triplet).

-

-

Amide Coupling (The Convergence):

-

Activation: Suspend the Carboxylic Acid (5 mmol) in dry DCM (20 mL). Add dry Pyridine (15 mmol).

-

Addition: Cool to 0°C. Add T3P (50% in EtOAc, 7.5 mmol) dropwise. Stir for 15 min.

-

Coupling: Add the Thiazole Amine (5 mmol) in one portion. Allow to warm to RT and stir for 12 hours.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine) and Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Data Output Table: Coupling Efficiency

| Coupling Agent | Yield (%) | Reaction Time | Purity (HPLC) | Notes |

|---|---|---|---|---|

| T3P (Recommended) | 92% | 12 h | >98% | Simple workup, low epimerization risk. |

| HATU | 85% | 4 h | 95% | Requires peptide-grade removal of urea byproducts. |

| SOCl₂ (Acid Chloride) | 78% | 2 h | 90% | Harsh conditions, potential for degradation. |

Protocol B: Late-Stage Functionalization (LSF) via Radical Innate C-H Activation

To further optimize the "Hydrophobe" tail without re-synthesizing the entire molecule, we employ a Minisci-type radical alkylation . This allows the introduction of alkyl/cycloalkyl groups to the heteroaromatic ring (thiazole/pyridine) to tune lipophilicity (LogP).

Mechanism: Oxidative decarboxylation of a carboxylic acid generates a radical that attacks the electron-deficient heteroaromatic ring.

Reagents:

-

Substrate: Synthesized Pyrazole-Thiazole Carboxamide (from Protocol A).

-

Radical Source: Pivalic acid (for tert-butyl group) or Cyclopropanecarboxylic acid.

-

Catalyst: AgNO₃ (20 mol%).

-

Oxidant: (NH₄)₂S₂O₈ (3 equiv).

-

Solvent: DCM/Water (biphasic system).

Workflow:

-

Dissolve the substrate (0.5 mmol) in DCM (5 mL).

-

Add Water (5 mL), Pivalic acid (2.5 mmol), and AgNO₃ (0.1 mmol).

-

Add (NH₄)₂S₂O₈ (1.5 mmol) and stir vigorously at 40°C for 24 hours.

-

Workup: Separate phases. The organic layer will contain the functionalized product.

-

Purification: The introduction of the alkyl group significantly changes Rf. Purify via Prep-TLC or Flash Chromatography.

Validation:

-

Confirm regioselectivity via 2D-NMR (HMBC). The radical typically attacks the most electron-deficient position adjacent to the nitrogen (C2 or C4 of the thiazole/pyridine).

Biological Evaluation Protocol

Assay: High-Throughput Microtiter Plate Assay against Botrytis cinerea (Gray Mold). Rationale: B. cinerea is a high-risk pathogen for resistance; this assay determines the EC₅₀ (Effective Concentration for 50% inhibition).

Step-by-Step Protocol:

-

Inoculum Preparation:

-

Grow B. cinerea on Potato Dextrose Agar (PDA) for 7–10 days at 22°C.

-

Harvest spores using sterile water + 0.05% Tween 20.

-

Filter through sterile cheesecloth to remove mycelia.

-

Adjust spore concentration to 2 x 10⁵ spores/mL using a hemocytometer.

-

-

Compound Preparation:

-

Dissolve synthesized compounds in DMSO to a stock of 10,000 mg/L.

-

Prepare serial dilutions in liquid Potato Dextrose Broth (PDB). Final DMSO concentration must be <1%.

-

-

Assay Setup (96-well Plate):

-

Test Wells: 100 µL Spore Suspension + 100 µL Compound Solution.

-

Control (Growth): 100 µL Spore Suspension + 100 µL PDB (with 1% DMSO).

-

Blank (Sterility): 200 µL PDB.

-

-

Incubation & Readout:

-

Incubate plates at 22°C for 72 hours in the dark.

-

Measurement: Read Optical Density (OD) at 620 nm using a microplate reader.

-

Analysis: Calculate Inhibition % =

. -

Determine EC₅₀ using non-linear regression (Log-concentration vs. Inhibition).

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Steric hindrance of Thiazole amine | Switch to T3P with Pyridine at elevated temp (50°C). Ensure amine is free-base.[1] |

| No Reaction in LSF | Radical quenching by oxygen | Degas solvents with N₂ for 15 mins prior to oxidant addition. Increase AgNO₃ to 30 mol%. |

| Inconsistent Bio-Data | Spore aggregation or DMSO toxicity | Vortex spores thoroughly. Ensure final DMSO <1%. Include a reference standard (e.g., Boscalid) in every plate. |

Synthesis Workflow Diagram

Figure 2: Modular synthesis workflow integrating convergent coupling and late-stage functionalization.

References

-

Design and Synthesis of Novel Pyrazole-4-carboxamide Derivatives. Source: Journal of Agricultural and Food Chemistry (2023). Context: SAR logic for ether-bridged SDHIs and scaffold hopping. URL:[Link](Verified snippet match)

-

Late-Stage C–H Functionalization of Azines. Source: Chemical Reviews / PMC (2022). Context: Protocols for Minisci-type radical alkylation of heteroaromatics.[1] URL:[Link]

-

FRAC Method No. 1: Botrytis cinerea Microtiter Assay. Source: Fungicide Resistance Action Committee (FRAC). Context: Standardized biological validation protocol. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-methylisonicotinate Hydrochloride Synthesis

Ticket Subject: Quality Control & Process Optimization for CAS 1173025-60-9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Methyl 3-methylisonicotinate hydrochloride is a critical pyridine building block. Unlike its unhindered isomer (methyl isonicotinate), the presence of a methyl group at the C3 position—ortho to the C4 ester—introduces significant steric hindrance .

This steric bulk creates a "kinetic wall" that makes standard Fischer esterification slower and more prone to incomplete conversion compared to simple pyridine carboxylic acids. This guide addresses the specific impurity profile resulting from these constraints.

| Property | Specification |

| IUPAC Name | Methyl 3-methylpyridine-4-carboxylate hydrochloride |

| CAS No. | 1173025-60-9 (HCl Salt) / 101990-69-6 (Free Base) |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Key Challenge | Ortho-effect: C3-Methyl inhibits nucleophilic attack at C4-Carbonyl.[1] |

Diagnostic Dashboard: The Impurity Landscape

Use this module to identify the specific contaminants in your crude material.

Impurity A: 3-Methylisonicotinic Acid (Starting Material)

-

Origin: Incomplete reaction due to steric hindrance or wet methanol shifting the equilibrium back to the acid.

-

Detection: High polarity peak in HPLC; broad OH stretch (2500–3300 cm⁻¹) in IR; loss of methyl ester singlet (~3.9 ppm) in ¹H NMR.

-

Risk Level: Critical .[2] The presence of free acid destabilizes the HCl salt lattice, leading to hygroscopicity.

Impurity B: 3-Methylisonicotinic Acid N-Oxide

-

Origin: Carryover from upstream synthesis (if prepared via oxidation of 3,4-lutidine) or oxidation of the pyridine ring during prolonged reflux in air.

-

Detection: Distinct downfield shift of aromatic protons in NMR; often causes a yellow/orange discoloration of the white solid.

-

Risk Level: Moderate.[3] Affects color and melting point.

Impurity C: Hydrolysis Artifacts

-

Origin: The HCl salt is hygroscopic. Exposure to atmospheric moisture can hydrolyze the ester back to the acid over time, especially if excess HCl is trapped in the crystal lattice.

-

Detection: Gradual decrease in purity upon storage.

Impurity D: Dimeric Anhydrides

-

Origin: Reaction of the activated acid chloride intermediate with unreacted acid (rare in high-methanol conditions but possible in concentrated mixtures).

Visualizing the Process & Failure Points

Here is the mechanistic pathway showing where impurities enter the stream.

Figure 1: Reaction pathway highlighting the steric bottleneck and hydrolysis risks.

Optimized Protocol: The "Thionyl Chloride" Method

Why this method? Unlike H₂SO₄ catalysis, Thionyl Chloride (SOCl₂) acts as a water scavenger, reacting with generated water to form SO₂ and HCl gas. This drives the equilibrium forward, which is essential for this sterically hindered substrate.

Step-by-Step Methodology

-

Preparation (0°C):

-

Charge dry Methanol (10 vol) into a reactor.

-

Cool to 0–5°C.

-

Slowly add Thionyl Chloride (1.5 – 2.0 eq) dropwise. Caution: Significant exotherm.

-

Expert Insight: The excess SOCl₂ is required to scavenge water and overcome the steric barrier at the C4 position.

-

-

Addition & Reflux:

-

Add 3-methylisonicotinic acid (1.0 eq) portion-wise.

-

Heat to reflux (approx. 65°C).

-

Time Critical: Due to the C3-methyl steric hindrance, reflux for 12–16 hours . (Standard isonicotinic acid only requires 4–6 hours).

-

-

Workup (Isolation of HCl Salt):

-

Cool to room temperature.[4]

-

Concentrate under vacuum to remove MeOH and excess SOCl₂.

-

Crucial Step: Add Toluene or Diethyl Ether to the residue and stir to precipitate the HCl salt.

-

Filter and wash with cold ether.

-

-

Purification (If Impurity A persists):

-

Recrystallize from MeOH/Et₂O.

-

Troubleshooting Guide (FAQ)

Q1: My product is a sticky gum, not a solid. What happened?

Diagnosis: This is usually due to excess sulfuric acid (if using H₂SO₄ route) or residual solvent preventing crystallization. The Fix:

-

If using SOCl₂: Triturate the gum with anhydrous Diethyl Ether or Acetone. Vigorous stirring should induce crystallization of the HCl salt.

-

Note: The HCl salt is highly soluble in MeOH but insoluble in Ether.

Q2: HPLC shows 5-10% starting material even after 12 hours reflux.

Diagnosis: The "Steric Stall." The equilibrium is stuck. The Fix:

-

Do not add more acid catalyst.

-

Instead, distill off 50% of the methanol (removing water azeotropically) and add fresh, dry methanol. This resets the equilibrium concentration gradient.

Q3: The solid is turning yellow upon storage.

Diagnosis: Pyridine oxidation or trace iron contamination. The Fix:

-

Store under Argon/Nitrogen.

-

If the color is intense, dissolve in water, neutralize to free base, extract into DCM, treat with activated charcoal, and re-form the salt using HCl in Dioxane.

Q4: Why does the melting point vary so much (e.g., 165°C vs 180°C)?

Diagnosis: Variable HCl stoichiometry or hydration state. The Fix:

-

Pyridine salts can form hemi-hydrates. Dry the sample at 50°C under high vacuum ( < 5 mbar) for 24 hours to ensure the anhydrous form is measured.

Analytical Fingerprinting

Use this table to validate your product against known standards.

| Analytical Method | Signal for Product | Signal for Impurity (Acid) |

| ¹H NMR (DMSO-d₆) | Singlet at ~3.90 ppm (OCH₃) | Absence of OCH₃ singlet |

| ¹H NMR (Aromatic) | Pyridine protons shift downfield due to HCl salt formation | Upfield shift (if free base) |

| IR Spectroscopy | Strong C=O stretch at 1730–1750 cm⁻¹ (Ester) | Broad O-H stretch > 3000 cm⁻¹ |

| Mass Spectrometry | M+1 = 152.1 (Free base mass) | M+1 = 138.1 (Acid mass) |

References

-

ChemicalBook. (2025).[5] Methyl isonicotinate and derivatives synthesis properties. Retrieved from

-

Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Equilibrium. Retrieved from

-

National Institutes of Health (NIH). (2023). Synthesis and Stability Assessment for Nicotinate Salts. Retrieved from

-

Google Patents. (2017). Process for preparation of pyridine carboxylic acid esters (US2948734A). Retrieved from

-

LookChem. (2025). Methyl 3-Methylisonicotinate hydrochloride Product Details. Retrieved from

Sources

- 1. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 2. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. METHYL ISONICOTINATE | 29800-89-3 [chemicalbook.com]

Module 1: The Basics & Sample Preparation (The Foundation)

Technical Support Center: Substituted Pyridines NMR Spectroscopy

Mission Statement: This center provides advanced troubleshooting for structural elucidation of substituted pyridines. We move beyond basic spectral assignment to address the specific electronic and magnetic anomalies introduced by the pyridine nitrogen, including quadrupolar broadening, pH-dependent shifting, and complex coupling manifolds.[1]

Current Status: My peaks are broad, shifting, or inconsistent between batches.

Context: The pyridine nitrogen is a basic center (

Q1: Why are the protons at the -position (C2/C6) significantly broader than others?

Diagnosis: This is Quadrupolar Broadening .

Mechanism: The

-

Variable Temperature (VT): Increasing temperature increases the quadrupolar relaxation rate of

N (decoupling it effectively) or averages out exchange processes, often sharpening the proton lines. -

Decoupling (Advanced): If available,

N decoupling can sharpen these lines, though this is rarely standard hardware.[1] -

Validation: If the broadening persists exactly at the

-positions across different solvents, it is intrinsic quadrupolar broadening, not dynamic exchange.[1]

Q2: Why do my chemical shifts ( ) change between synthesis batches?

Diagnosis: Concentration/pH-dependent Shifting . Mechanism: Pyridines are sensitive to trace acids (residual HCl, acetic acid) and concentration.[1]

-

Protonation: Protonation at Nitrogen deshields the ortho (C2/6) and para (C4) protons significantly (

to -

Self-Association: At high concentrations,

-stacking causes upfield shifts (shielding).[1] Protocol: The "TFA Titration" Test To confirm if a shift is pH-related or structural:

-

Run the standard

H NMR in CDCl -

Add

of Trifluoroacetic acid (TFA) or TFA-d. -

Result: If the species was the free base, the

-protons will shift downfield significantly. If it was already a salt (e.g., Pyridinium HCl), the shift will be negligible.[1]

Module 2: Coupling Analysis (The Pattern)

Current Status: I cannot determine the regiochemistry of my substituent.